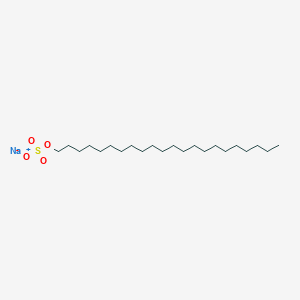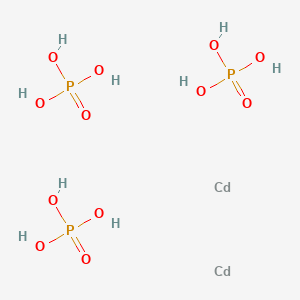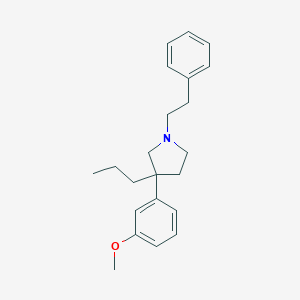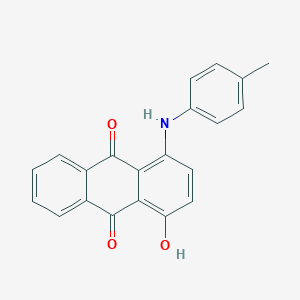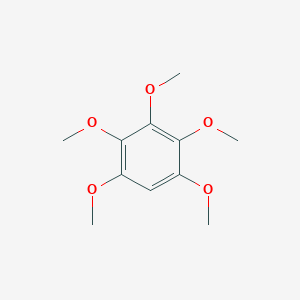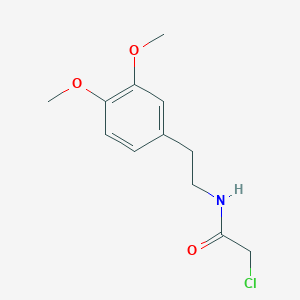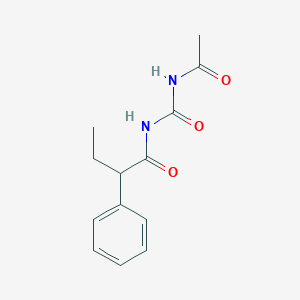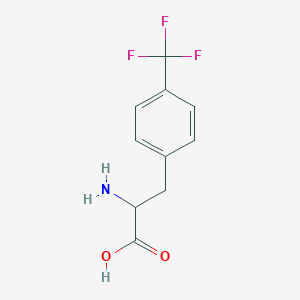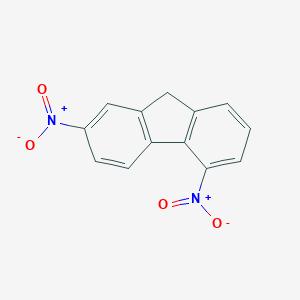
2,5-二硝基芴
描述
2,5-Dinitrofluorene is an aromatic nitro compound with the molecular formula C₁₃H₈N₂O₄ and a molecular weight of 256.21 g/mol . It is a derivative of fluorene, characterized by the presence of two nitro groups at the 2 and 5 positions on the fluorene ring. This compound is known for its light brown solid appearance and is insoluble in water .
科学研究应用
2,5-Dinitrofluorene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its effects on biological systems, particularly its interaction with DNA.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
The primary targets of 2,5-Dinitrofluorene are currently unknown. This compound is a synthetic nitroaromatic compound
Mode of Action
Nitroaromatic compounds, in general, can undergo various reactions in biological systems, including reduction, oxidation, and conjugation . .
Biochemical Pathways
Nitroaromatic compounds can be metabolized by various bacterial enzymes, leading to the formation of a variety of products . .
Action Environment
The action, efficacy, and stability of 2,5-Dinitrofluorene can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and other conditions can affect the behavior of nitroaromatic compounds . .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dinitrofluorene can be synthesized through the nitration of fluorene. The nitration process typically involves the reaction of fluorene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Fluorene+2HNO3→2,5-Dinitrofluorene+2H2O
Industrial Production Methods: Industrial production of 2,5-Dinitrofluorene follows similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as crystallization and recrystallization, are common in industrial settings .
化学反应分析
Types of Reactions: 2,5-Dinitrofluorene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium hydroxide, organic solvents like dimethylformamide.
Major Products Formed:
Reduction: 2,5-Diaminofluorene.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
相似化合物的比较
2,7-Dinitrofluorene: Another dinitro derivative of fluorene with nitro groups at the 2 and 7 positions.
2-Nitrofluorene: A mononitro derivative with a single nitro group at the 2 position.
9-Fluorenone: An oxidized derivative of fluorene with a ketone group at the 9 position.
Comparison: 2,5-Dinitrofluorene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological activity. Compared to 2,7-Dinitrofluorene, 2,5-Dinitrofluorene has different steric and electronic properties, leading to variations in its reactivity and applications. The presence of two nitro groups also makes it more reactive than 2-Nitrofluorene, while 9-Fluorenone, being an oxidized derivative, exhibits different chemical behavior altogether .
属性
IUPAC Name |
2,5-dinitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-14(17)10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)15(18)19/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAHNUAISBGLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
| Record name | 2,5-DINITRO-9H-FLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20270 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025162 | |
| Record name | 2,5-Dinitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dinitro-9h-fluorene is a light brown solid. (NTP, 1992) | |
| Record name | 2,5-DINITRO-9H-FLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20270 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 2,5-DINITRO-9H-FLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20270 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
15110-74-4 | |
| Record name | 2,5-DINITRO-9H-FLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20270 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dinitro-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15110-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorene, 2,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dinitrofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dinitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dinitrofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dinitrofluorene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXM7G9FC79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
405 °F (NTP, 1992) | |
| Record name | 2,5-DINITRO-9H-FLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20270 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the carcinogenic potential of 2,5-dinitrofluorene compared to other nitrofluorene compounds?
A: While the provided abstracts don't directly assess the carcinogenicity of 2,5-dinitrofluorene, one study [] highlights the potent carcinogenicity of its isomer, 2,7-dinitrofluorene, in the mammary glands of female rats. This study found that 2,7-dinitrofluorene induced mammary tumors significantly faster and with higher malignancy compared to other tested nitrofluorene compounds and even the potent carcinogen control, N-hydroxy-2-acetylaminofluorene. This difference in potency was attributed to the poor solubility of 2,7-dinitrofluorene leading to prolonged exposure of the mammary gland. Although the study doesn't directly investigate 2,5-dinitrofluorene's carcinogenicity, it emphasizes the structural influence on the carcinogenic potential within the nitrofluorene family.
Q2: How does the introduction of fluorine atoms affect the carcinogenicity of acetylaminofluorene derivatives?
A: Research suggests that substituting hydrogen atoms with fluorine in various positions on the aromatic ring of 2-acetylaminofluorene (AAF) doesn't significantly alter its carcinogenic activity in rats []. This observation led researchers to propose that those specific aromatic ring positions in AAF might not be directly involved in the covalent bond formation crucial for its carcinogenic mechanism. Instead, the study supports the involvement of N-hydroxylation of AAF as a key step in its carcinogenicity.
Q3: How do 2-nitrofluorene derivatives impact human sperm motility?
A: In vitro studies using computer-aided sperm analysis revealed that certain 2-nitrofluorene derivatives, including 2,4,7-trinitrofluoren-9-one, 2,5-diaminofluorene, 7-hydroxy-2-nitrofluorene, and 2,7-diaminofluorene, significantly impair human sperm motility []. Interestingly, 2,5-dinitrofluorene showed a slight detrimental effect, while 2-acetylaminofluorene and 2,7-dinitrofluorene displayed weak stimulatory effects. While the exact mechanism behind these effects remains unclear, the study suggests a potential interaction of these lipophilic compounds with sperm cell membranes or cellular respiration processes.
Q4: Can electrochemical techniques provide insights into the reduction behavior of nitrofluorene compounds?
A: Yes, polarographic studies have been employed to investigate the reduction of nitro and carbonyl groups in nitrofluorene compounds like 2,5-dinitrofluorenone []. The research demonstrated that the characteristic double waves observed for the carbonyl group in fluorenone merge into a single two-electron wave in dinitrofluorenones. This phenomenon is attributed to the decreased stability of the intermediate free radical caused by the presence of hydroxylamine groups within the aromatic structure. This study highlights the utility of polarography in understanding the electrochemical behavior and reduction mechanisms of nitrofluorene compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


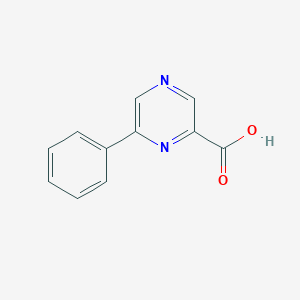
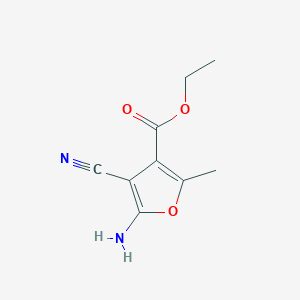
![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)
